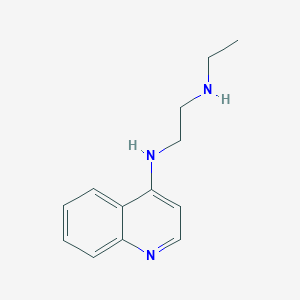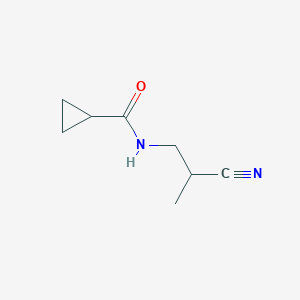
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine (EQD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQD is a diamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, but it has been suggested that N-ethyl-N'-quinolin-4-ylethane-1,2-diamine may act as a DNA intercalator, inhibiting DNA synthesis and leading to cell death. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit various biochemical and physiological effects. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has several advantages for use in lab experiments, including its high purity and stability. However, N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is also highly toxic and requires careful handling and disposal. Additionally, the mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-ethyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine derivatives with improved pharmacological properties. Another potential direction is the study of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in combination with other anti-cancer agents to improve its efficacy. Additionally, the role of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
Synthesis Methods
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been synthesized through various methods, including the reaction between 2-aminoethyl quinoline and ethyl chloroacetate, and the reaction between 4-chloroquinoline and ethylenediamine. The synthesis of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been studied for its antioxidant activity and has been found to exhibit neuroprotective effects.
properties
IUPAC Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-14-9-10-16-13-7-8-15-12-6-4-3-5-11(12)13/h3-8,14H,2,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECOMIAXBCWXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)


![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)
![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)